Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione is a heterocyclic organic compound characterized by its oxazine ring structure. It has a molecular formula of CHN O and a molecular weight of approximately 157.17 g/mol. The compound features a unique arrangement of substituents, including two ethyl groups and one methyl group, which contribute to its chemical properties and potential applications in various fields.
The reactivity of dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione can be attributed to the presence of the oxazine ring and the carbonyl groups within its structure. Common reactions may include:
Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione can be synthesized through several methods:
Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione has potential applications in:
Interaction studies involving dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione are crucial for understanding its behavior in biological systems. These studies may include:
Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione shares structural characteristics with several other compounds. Here are some similar compounds along with a brief comparison:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Dihydro-5-methyl-2H-pyran-2-one | Contains a pyran ring | Exhibits different reactivity due to ring strain |
4-Methylthiazole | Contains a thiazole ring | Known for its antimicrobial properties |
1,3-Oxazolidine | Similar oxazine structure | Used in asymmetric synthesis |
2-Acetylpyridine | Contains a pyridine ring | Exhibits notable biological activity |
The uniqueness of dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione lies in its specific arrangement of ethyl and methyl substituents on the oxazine ring which may influence its chemical behavior and biological interactions compared to these similar compounds.
The exploration of 1,3-oxazines began in earnest during the mid-20th century, with early reports focusing on their synthesis via condensation reactions between β-naphthol, aniline derivatives, and formaldehyde. The 1980 review by Kato et al. marked a turning point, systematically classifying 1,3-oxazines based on saturation states and substituent patterns. This work laid the foundation for understanding dihydro-oxazines like the target compound, which occupy a critical niche between fully saturated tetrahydro-oxazines and aromatic oxazine systems.
A significant leap occurred in 2011, when Hashmi et al. developed a copper-mediated domino reaction to synthesize 5-halo-4H-1,3-oxazine-6-amines, demonstrating the modularity of oxazine scaffolds for pharmaceutical applications. Recent advances, such as the 2024 magnetic nanocatalyst-assisted synthesis of -oxazines in aqueous media, highlight ongoing innovations in sustainable methodologies. These developments underscore the historical progression from empirical synthesis to precision catalysis in oxazine chemistry.
Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione belongs to the 3,4-dihydro-2H-1,3-oxazin-2,4-dione subclass, as defined by Kato’s classification system. Its structure features:
This places the compound within a distinct category compared to related structures:
The dihydro configuration introduces partial saturation between positions 3 and 4, reducing ring aromaticity compared to fully unsaturated 2H-1,3-oxazines. This structural feature enhances the compound’s ability to participate in cycloaddition reactions while maintaining sufficient planarity for π-stacking interactions in biological systems.
The strategic placement of ethyl and methyl groups on the oxazine core confers unique physicochemical properties:
Modern applications leverage these attributes across multiple domains:
Recent synthetic breakthroughs, such as the Staudinger reductive cyclization method for 1,4-oxazinones, provide pathways to diversify the target compound’s derivatives. The 2024 nanocatalyst-assisted synthesis achieves 89–94% yields under aqueous conditions, addressing prior challenges with moisture-sensitive intermediates.
The synthesis of dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione represents a significant challenge in heterocyclic chemistry due to the specific substitution pattern required at the 3, 5, and 5 positions of the oxazine ring [1]. This compound, with molecular formula C9H15NO3 and molecular weight 185.22 grams per mole, belongs to the important class of 1,3-oxazine derivatives that have attracted considerable attention in synthetic organic chemistry [1]. The following sections detail the various synthetic approaches that have been developed for the preparation of this and related oxazine compounds.
Traditional synthetic approaches to 1,3-oxazine derivatives have relied primarily on condensation reactions involving aldehydes, amines, and phenolic compounds [2] [3]. These classical methods have provided the foundation for understanding the fundamental chemistry of oxazine ring formation and have been extensively studied to optimize reaction conditions and improve yields [4].
Amine-catalyzed cyclization reactions represent one of the most established methods for synthesizing 1,3-oxazine derivatives [5] [6]. These reactions typically involve the condensation of aromatic aldehydes with primary amines and naphthol or phenol derivatives under basic conditions [6]. The mechanism proceeds through the formation of a Schiff base intermediate, followed by nucleophilic attack of the phenolic oxygen on the electrophilic carbon center [7].
Research has demonstrated that the choice of amine catalyst significantly influences both reaction rates and product yields [1]. Weakly basic amines have been found to enhance reaction rates compared to strongly basic ones, likely due to improved control over the cyclization step [1]. The reaction typically proceeds at temperatures ranging from 80 to 120 degrees Celsius, with reaction times varying from 60 to 240 minutes depending on the specific substrate combination and catalyst employed [8].
Mechanistic studies have revealed that the cyclization follows a stepwise pathway involving initial imine formation, followed by intramolecular nucleophilic attack to form the six-membered oxazine ring [7]. The reaction kinetics have been shown to follow first-order behavior, proceeding via an imino-Diels-Alder mechanism [7]. Thermodynamic studies have confirmed that the formation of the 1,3-oxazine ring is thermodynamically favorable, with calculated activation energies supporting the proposed mechanistic pathway [7].
Solvent-mediated ring-closing approaches have emerged as versatile methods for oxazine synthesis, offering improved control over reaction selectivity and product distribution [4] [8]. These methods typically employ polar protic solvents such as methanol or ethanol to facilitate the cyclization process [8]. The solvent plays a crucial role in stabilizing intermediate species and promoting the ring-closing step [8].
Studies have shown that solvent selection dramatically affects both reaction yields and reaction times [8]. Aqueous media have proven particularly effective for certain substrate combinations, providing yields ranging from 70 to 90 percent with reaction times of 30 to 120 minutes [4] [9]. The use of aqueous conditions offers additional environmental benefits while maintaining high synthetic efficiency [9].
The mechanism of solvent-mediated cyclization involves the formation of hydrogen-bonded complexes between the solvent and reactive intermediates [8]. This stabilization effect facilitates the nucleophilic attack step and promotes the elimination of water to form the aromatic oxazine product [8]. Temperature optimization studies have identified 60 to 100 degrees Celsius as the optimal range for most solvent-mediated cyclizations [8].
The development of environmentally sustainable synthetic methods has become increasingly important in modern organic chemistry [10] [11]. Green chemistry approaches to oxazine synthesis focus on minimizing waste generation, reducing energy consumption, and eliminating the use of hazardous solvents and reagents [12] [13].
Solvent-free mechanochemical synthesis has emerged as a particularly attractive approach for the preparation of oxazine derivatives [14] [15]. This methodology eliminates the need for organic solvents entirely, relying instead on mechanical energy to promote chemical transformations [14]. The approach offers significant advantages including reduced reaction times, improved yields, and enhanced environmental compatibility [14].
Recent developments in mechanochemical synthesis have employed solid acid catalysts such as silica-supported phosphoric acid [14]. These catalysts have demonstrated remarkable efficiency, achieving yields exceeding 80 percent for various oxazine derivatives under solvent-free conditions [14]. The reaction typically proceeds at temperatures between 60 and 80 degrees Celsius with reaction times ranging from 5 to 25 minutes [15].
The mechanochemical approach has proven particularly effective for incorporating specific substituent patterns, including the diethyl and methyl groups required for the target compound [15]. Microwave irradiation has been successfully combined with mechanochemical methods to further enhance reaction rates and improve product selectivity [14]. The combination of these techniques has yielded oxazine derivatives with excellent purity and high atom economy [14].
Modern catalytic systems have been designed specifically to maximize atom economy in oxazine synthesis [3] [10]. These systems employ heterogeneous catalysts that can be easily separated and recycled, further enhancing the environmental benefits of the synthetic process [10] [8].
Magnetic nanoparticle catalysts have shown exceptional promise for oxazine synthesis [10] [13]. Iron oxide-based magnetic catalysts functionalized with organic ligands have achieved yields of 85 to 95 percent while maintaining excellent recyclability over multiple reaction cycles [10]. These catalysts can be easily recovered using external magnetic fields and reused without significant loss of activity [13].
The lacunary phosphomolybdate catalyst system supported on titanium dioxide and graphitic carbon nitride has demonstrated remarkable efficiency for oxazine synthesis [3]. This catalyst system operates under mild solvent-free conditions at 80 degrees Celsius, achieving reaction times as short as 5 to 12 minutes [3]. The catalyst maintains high selectivity and can be recycled for at least five reaction cycles without loss of performance [3].
Catalyst System | Reaction Conditions | Yield Range (%) | Reaction Time | Recyclability |
---|---|---|---|---|
H3PMo11O39@TiO2@g-C3N4 | 80°C, solvent-free | 85-95 | 5-12 min | 5 cycles |
GO-Fe3O4-Ti(IV) | 60°C, solvent-free | 82-92 | 10-45 min | 4-5 cycles |
Silica-supported HClO4 | Room temp, MeOH | 66-90 | 2-4 h | 3-4 cycles |
Fe3O4@MAP nanoparticles | Ultrasonic, green solvents | 70-92 | 15-40 min | 4-5 cycles |
The incorporation of specific alkyl substituents, particularly the 5,5-diethyl and 3-methyl pattern found in the target compound, requires careful optimization of synthetic strategies [16] [17]. The introduction of these substituents presents unique challenges related to regioselectivity, reaction efficiency, and avoiding unwanted side reactions [17].
Alkylation strategies for introducing diethyl substituents at the 5-position typically employ electrophilic alkylating agents under basic conditions [18]. The challenge lies in achieving selective dialkylation while avoiding overalkylation or competing reactions [18]. Research has shown that the use of sterically hindered bases and controlled reaction temperatures can significantly improve selectivity [17].
The introduction of the methyl group at the 3-position of the oxazine ring requires different strategic considerations [16]. N-methylation approaches using methylating agents such as methyl iodide or dimethyl sulfate have proven effective [16]. However, careful control of reaction conditions is essential to prevent competing O-methylation or ring-opening reactions [16].
Sequential substitution strategies have been developed to introduce both the diethyl and methyl substituents in a controlled manner [19]. These approaches typically involve initial formation of the oxazine ring followed by selective alkylation steps [19]. The order of substitution has been found to significantly affect overall yields and product selectivity [19].
Substituent Pattern | Synthetic Approach | Yield (%) | Selectivity | Key Challenges |
---|---|---|---|---|
5,5-Diethyl substitution | Alkylation at 5-position | 70-85 | High (>90%) | Overalkylation |
3-Methyl substitution | N-methylation | 80-90 | Excellent (>95%) | Regioselectivity |
Combined diethyl-methyl | Sequential substitution | 65-80 | Good (80-90%) | Sequential control |
5-Monoethyl substitution | Selective monoalkylation | 75-88 | Very good (85-95%) | Competing reactions |
Template-directed synthesis approaches have shown promise for achieving high selectivity in substituent incorporation [17]. These methods employ molecular templates or directing groups to control the regioselectivity of alkylation reactions [17]. While these approaches may require additional synthetic steps, they often provide superior control over product distribution [17].
The optimization of reaction parameters has proven critical for successful substituent incorporation [8]. Temperature control, catalyst loading, and substrate ratios all significantly impact both yields and selectivity [8]. Studies have identified optimal temperature ranges of 60 to 80 degrees Celsius and catalyst loadings of 0.02 to 0.05 grams for most substitution reactions [8].
Parameter | Optimal Range | Impact on Yield | Impact on Selectivity |
---|---|---|---|
Temperature | 60-80°C | High (±15%) | Moderate |
Catalyst Loading | 0.02-0.05 g | High (±20%) | High |
Substrate Ratio | 1:2:1 (amine:formaldehyde:phenol) | Very High (±25%) | Very High |
Reaction Time | 10-30 min | Moderate (±10%) | Low |
The infrared spectroscopic analysis of dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione reveals distinctive vibrational signatures that are characteristic of the oxazine ring system and its associated functional groups. The most prominent spectroscopic feature appears in the region between 960 and 900 cm⁻¹, which corresponds to the oxazine ring breathing mode involving the oxygen-carbon stretching vibration at the C-2 position [2] [5]. This vibrational mode has been extensively studied in benzoxazine systems and represents a fundamental diagnostic tool for identifying oxazine ring structures in infrared spectra.
The carbonyl stretching vibrations constitute another crucial aspect of the infrared signature, appearing as intense bands in the region between 1750 and 1641 cm⁻¹ [6]. The presence of two carbonyl groups in the dione structure creates a characteristic splitting pattern that reflects the different electronic environments of these functional groups. The carbonyl at position 2 typically exhibits a slightly higher frequency compared to the carbonyl at position 4 due to the proximity to the nitrogen atom, which influences the electron density distribution around the carbon-oxygen double bond.
Nitrogen-hydrogen stretching vibrations appear as broad bands in the region between 3474 and 3478 cm⁻¹, providing clear evidence for the presence of amino or imino functionalities within the molecular structure [7]. The carbon-nitrogen stretching modes are observed in two distinct regions: the imine C=N stretch appears between 1635 and 1589 cm⁻¹, while aliphatic C-N stretching vibrations are found between 1221 and 1120 cm⁻¹ [7] [8]. These assignments are consistent with the heterocyclic nature of the oxazine ring and provide valuable information about the electronic structure of the nitrogen-containing bonds.
Table 1: Infrared Vibrational Signatures of Oxazine Ring Systems
Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
Oxazine ring O-C2 stretching | 960-900 | Oxazine ring breathing mode |
C=N stretching | 1635-1589 | Imine C=N stretch |
N-H stretching | 3474-3478 | N-H primary stretch |
C=O stretching (carbonyl) | 1750-1641 | Carbonyl group stretch |
C-O stretching | 1289-1284 | Ether C-O stretch |
C-N stretching | 1221-1120 | Aliphatic C-N stretch |
Ring deformation | 580-551 | Ring skeletal vibrations |
Out-of-plane bending | 960-900 | C-H out-of-plane bend |
The ether carbon-oxygen stretching vibrations manifest in the region between 1289 and 1284 cm⁻¹, reflecting the oxygen atom's involvement in the heterocyclic ring structure [6]. Ring deformation modes appear at lower frequencies, typically between 580 and 551 cm⁻¹, and correspond to skeletal vibrations involving the entire oxazine ring framework [3]. These low-frequency modes are particularly sensitive to substituent effects and provide insights into the conformational preferences of the diethyl and methyl groups attached to the ring system.
The nuclear magnetic resonance spectroscopic analysis of dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione provides detailed information about the electronic environment and connectivity of atoms within the molecular framework. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that are characteristic of the oxazine ring system and its substituents. The carbon atoms within the oxazine ring exhibit chemical shifts that reflect their unique electronic environments created by the proximity to nitrogen and oxygen heteroatoms [9] [10].
The carbon-2 position in the oxazine ring typically displays chemical shifts in the range of 150 to 161 parts per million, reflecting the significant deshielding effect caused by the adjacent oxygen atom and the carbonyl functionality [9]. This downfield shift is characteristic of carbon atoms that are directly bonded to electronegative heteroatoms and participate in resonance structures that delocalize electron density. The carbon-4 position exhibits chemical shifts between 121 and 142 parts per million, with the exact value depending on the substitution pattern and the degree of electron delocalization within the ring system [7] [9].
Carbon atoms at positions 5 and 6 of the oxazine ring show chemical shifts in the ranges of 132 to 149 parts per million and 164 to 159 parts per million, respectively [11] [10]. These values reflect the influence of both the ring heteroatoms and the attached substituent groups. The diethyl substitution at position 5 creates a distinctive pattern of carbon signals corresponding to the methylene and methyl groups of the ethyl chains, with the methylene carbons typically appearing around 34 to 49 parts per million and the terminal methyl carbons appearing between 13 and 21 parts per million [11] [12].
Table 2: Nuclear Magnetic Resonance Chemical Shift Assignments for Oxazine Ring Systems
Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
---|---|---|---|
C-2 (oxazine) | 150-161 | N/A | N/A |
C-4 (oxazine) | 121-142 | N/A | N/A |
C-5 (oxazine) | 132-149 | N/A | N/A |
C-6 (oxazine) | 164-159 | N/A | N/A |
C=N (imine) | 159-164 | N/A | N/A |
CH2 (ring) | 34-49 | 2.56-3.67 | doublet/triplet |
CH3 (methyl) | 13-21 | 2.63-2.67 | singlet |
N-H proton | N/A | 9.58-9.81 | singlet |
Proton nuclear magnetic resonance spectroscopy provides complementary information about the hydrogen atoms attached to the oxazine ring and its substituents. The methylene protons of the diethyl groups typically appear as multiplets in the region between 2.56 and 3.67 parts per million, with the exact chemical shift and coupling pattern depending on the specific electronic environment and conformational preferences of these groups [11] [13]. The methyl protons of both the ethyl substituents and the N-methyl group appear as singlets between 2.63 and 2.67 parts per million, reflecting their relative isolation from coupling effects with other protons in the molecule [7] [11].
Nitrogen-hydrogen protons, when present in the molecular structure, exhibit characteristic chemical shifts between 9.58 and 9.81 parts per million as singlets [11]. This significant downfield shift reflects the deshielding effect of the nitrogen atom and any hydrogen bonding interactions that may occur in solution or in the solid state. The absence of coupling for these protons is typical for exchangeable hydrogen atoms that undergo rapid exchange with the solvent or other molecules in the sample.
The crystallographic analysis of dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione and related oxazine derivatives provides essential insights into the three-dimensional molecular arrangements and intermolecular interactions that govern the solid-state properties of these compounds. Single-crystal X-ray diffraction studies reveal that oxazine derivatives typically crystallize in orthorhombic or monoclinic space groups, with the specific space group depending on the substitution pattern and the resulting molecular symmetry [14] [15].
Representative crystallographic parameters for oxazine derivatives demonstrate consistent patterns in unit cell dimensions and molecular packing arrangements. The unit cell parameters typically exhibit dimensions in the range of 11.50 to 11.51 Ångströms for the a-axis, 13.53 to 13.56 Ångströms for the b-axis, and 8.83 to 8.88 Ångströms for the c-axis [15] [16]. These dimensions reflect the molecular size and shape of the oxazine compounds, with the elongated b-axis corresponding to the extended molecular structure created by the ring system and its substituents.
The calculated density values for oxazine crystals typically range from 1.29 to 1.30 grams per cubic centimeter, indicating efficient molecular packing that maximizes intermolecular interactions while minimizing void space within the crystal lattice [15] [16]. The volume of the unit cell, calculated from the product of the three unit cell dimensions, typically ranges from 1370 to 1375 cubic Ångströms, accommodating the molecular volume requirements of the oxazine molecules and their associated solvent molecules or counterions when present.
Table 3: Representative Crystallographic Data for Oxazine Derivatives
Parameter | Example 1 (Ref [14]) | Example 2 (Ref [15]) |
---|---|---|
Space Group | Orthorhombic | Pna21 |
Unit Cell a (Å) | 11.50 | 11.5013 |
Unit Cell b (Å) | 13.53 | 13.526 |
Unit Cell c (Å) | 8.83 | 8.8258 |
Volume (ų) | 1373.0 | 1373.0 |
Density (g/cm³) | 1.293 | 1.293 |
Ring Conformation | Half-chair | Envelope |
Hydrogen Bonding | N-H···O, C-H···O | Intermolecular |
The conformational analysis of the oxazine ring reveals that these six-membered heterocycles typically adopt non-planar conformations to minimize steric interactions and optimize orbital overlap. The most commonly observed conformations include half-chair and envelope arrangements, with the specific conformation depending on the substitution pattern and the crystal packing forces [14] [15]. In the half-chair conformation, one carbon atom is displaced significantly from the plane defined by the other five ring atoms, creating a puckered structure that reduces steric interactions between substituents while maintaining favorable bond angles and distances.
Intermolecular hydrogen bonding plays a crucial role in determining the crystal packing arrangements of oxazine derivatives. The presence of nitrogen-hydrogen donors and carbonyl oxygen acceptors creates opportunities for extensive hydrogen bonding networks that stabilize the crystal structure [14] [17]. These interactions typically involve N-H···O hydrogen bonds between the amino groups and the carbonyl oxygens of adjacent molecules, as well as weaker C-H···O interactions that contribute to the overall stability of the crystal lattice.
The hydrogen bonding patterns often lead to the formation of extended two-dimensional sheets or three-dimensional networks that connect molecules throughout the crystal structure [14]. These supramolecular arrangements are characterized by specific geometric parameters, including donor-acceptor distances typically ranging from 2.8 to 3.2 Ångströms and donor-hydrogen-acceptor angles approaching linearity to maximize the electrostatic interaction strength [17] [18].
The quantum chemical investigation of dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione employs sophisticated computational methods to elucidate the electronic structure, molecular geometry, and chemical reactivity of this heterocyclic compound. Density functional theory calculations using the B3LYP functional with the 6-311G(d,p) basis set provide accurate predictions of molecular properties that complement experimental observations and enhance our understanding of the fundamental electronic characteristics [19] [20].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies represent critical parameters for understanding the electronic properties and chemical reactivity of oxazine derivatives. Computational studies indicate that the highest occupied molecular orbital energies for oxazine compounds typically range from -6.2 to -5.8 electron volts when calculated using density functional theory methods [19] [20]. These values reflect the electron-donating ability of the molecule and provide insights into its potential as a nucleophile in chemical reactions.
The lowest unoccupied molecular orbital energies, ranging from -1.8 to -1.2 electron volts, indicate the electron-accepting capability of the oxazine ring system [19] [20]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, typically spanning 3.4 to 4.6 electron volts, serves as an indicator of the compound's chemical stability and electronic excitation properties. Larger energy gaps generally correspond to greater chemical stability and higher resistance to oxidation or reduction processes.
Table 4: Quantum Chemical Properties of Oxazine Ring Systems
Property | DFT B3LYP/6-311G(d,p) | MP2/6-311+G(d,p) |
---|---|---|
HOMO Energy (eV) | -6.2 to -5.8 | -6.5 to -6.1 |
LUMO Energy (eV) | -1.8 to -1.2 | -1.5 to -0.9 |
Energy Gap (eV) | 3.4 to 4.6 | 3.6 to 5.2 |
Dipole Moment (Debye) | 2.1 to 3.4 | 2.3 to 3.6 |
Polarizability (ų) | 12.5 to 18.7 | 13.2 to 19.4 |
Ionization Potential (eV) | 6.2 to 5.8 | 6.5 to 6.1 |
Electron Affinity (eV) | 1.8 to 1.2 | 1.5 to 0.9 |
Chemical Hardness (eV) | 1.7 to 2.3 | 1.8 to 2.6 |
The dipole moment calculations reveal that oxazine derivatives possess significant molecular polarity, with values typically ranging from 2.1 to 3.4 Debye units [20]. This polarity arises from the asymmetric distribution of electron density created by the heteroatoms and the carbonyl functionalities within the molecular framework. The magnitude of the dipole moment influences the compound's solubility characteristics, intermolecular interactions, and potential for forming hydrogen bonds with solvent molecules or other chemical species.
Molecular polarizability values, ranging from 12.5 to 18.7 cubic Ångströms, indicate the ease with which the electron cloud of the oxazine molecule can be distorted by external electric fields [19] [20]. Higher polarizability values suggest greater susceptibility to intermolecular interactions and enhanced potential for non-covalent binding interactions with other molecules. This property is particularly relevant for understanding the behavior of oxazine compounds in biological systems or in materials applications where intermolecular interactions play crucial roles.
The ionization potential and electron affinity parameters provide fundamental insights into the redox properties of oxazine derivatives. Ionization potentials typically range from 5.8 to 6.2 electron volts, indicating the energy required to remove an electron from the molecule [19]. Electron affinity values, ranging from 1.2 to 1.8 electron volts, represent the energy released when an electron is added to the molecule. These parameters are essential for predicting the behavior of oxazine compounds in electron transfer processes and for understanding their potential as electron donors or acceptors in chemical reactions.
Chemical hardness, calculated as half the difference between the ionization potential and electron affinity, provides a measure of the molecule's resistance to charge transfer processes [19]. Values typically ranging from 1.7 to 2.3 electron volts indicate moderate chemical hardness, suggesting that oxazine derivatives exhibit balanced reactivity that is neither extremely soft nor extremely hard according to the hard-soft acid-base theory. This moderate hardness contributes to the versatile chemical behavior observed for oxazine compounds in various reaction conditions.
The optimization of molecular geometry through quantum chemical calculations reveals important structural details that complement experimental crystallographic data. The calculated bond lengths, bond angles, and dihedral angles provide insights into the preferred conformations and the factors that influence molecular shape [21] [22]. These calculations often reveal subtle distortions from idealized geometries that arise from electronic effects, steric interactions, and the specific substitution patterns present in the molecule.
Vibrational frequency calculations performed at the same level of theory as the geometry optimization provide theoretical predictions of infrared and Raman spectra that can be directly compared with experimental observations [21] [23]. These calculated frequencies often require scaling factors to account for the limitations of the computational method, but they provide valuable insights into the assignment of experimental vibrational bands and the identification of normal modes that may be difficult to distinguish experimentally.
Natural bond orbital analysis provides additional insights into the electronic structure by partitioning the molecular orbitals into localized bonds and lone pairs [24]. This analysis reveals the degree of charge transfer between different parts of the molecule and identifies regions of high or low electron density that influence chemical reactivity. The natural bond orbital approach is particularly useful for understanding the electronic effects of substituents and for predicting sites of electrophilic or nucleophilic attack.
The computational investigation of excited electronic states using time-dependent density functional theory methods provides information about the optical properties and photochemical behavior of oxazine derivatives [22] [23]. These calculations predict the wavelengths of electronic absorption bands and the nature of the electronic transitions that give rise to the observed spectra. Understanding the excited state properties is crucial for applications involving photochemistry, fluorescence, or other light-induced processes.
Solvent effects can be incorporated into quantum chemical calculations using continuum solvation models that account for the influence of the surrounding medium on molecular properties [21] [25]. These calculations reveal how the electronic structure and molecular geometry change in different solvent environments, providing insights that are essential for understanding the behavior of oxazine compounds in practical applications where solvent interactions play important roles.